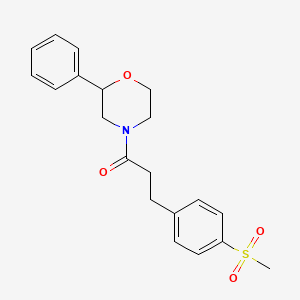

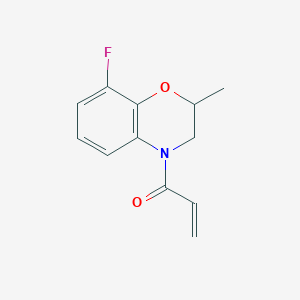

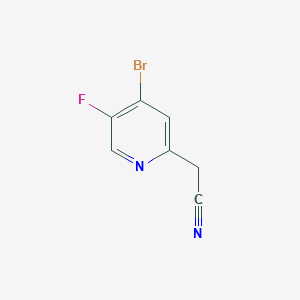

![molecular formula C12H12N2O2S B2736387 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 899524-43-7](/img/structure/B2736387.png)

3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Pathways and Chemical Properties The research around 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide focuses on synthetic pathways and the exploration of chemical properties. A study detailed the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. This method highlights the efficient creation of oxazoles from highly functionalized novel β-(methylthio)enamides, leading to the introduction of various functionalities at the 4-position of the oxazoles, including ester, N-substituted carboxamide, or acyl groups (S. Vijay Kumar et al., 2012). Such processes underscore the compound's relevance in synthesizing complex molecular structures, including naturally occurring diaryloxazoles.

Catalytic Synthesis and Structural Analysis Another research avenue involves catalyst- and solvent-free synthesis methods, as demonstrated in the creation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement. This process emphasized regioselective synthesis strategies and included theoretical studies on the prototropy process and Fries rearrangement, underlining the compound's potential in streamlined, efficient chemical synthesis (R. Moreno-Fuquen et al., 2019).

Application in Macrolide Synthesis The compound's utility extends to the synthesis of macrolides, as evidenced by research on oxazoles as precursors for activated carboxylic acids. This work demonstrated the use of oxazoles in forming triamides upon reaction with singlet oxygen, facilitating the synthesis of complex macrolides including recifeiolide and curvularin. This application showcases the potential of this compound in the production of biologically active macrolides (H. Wasserman et al., 1981).

Anticancer Activity Moreover, the synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which include similar structural motifs to this compound, were investigated. This research highlighted the compound's potential in cancer treatment, with certain derivatives exhibiting potent cytotoxic activity against a broad range of human cancer cell lines. The study utilized molecular docking to evaluate interactions with tubulin and CDK2, suggesting a promising avenue for developing new anticancer agents (S. Pilyo et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

3-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-10(16-14-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCFEOJNESSKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

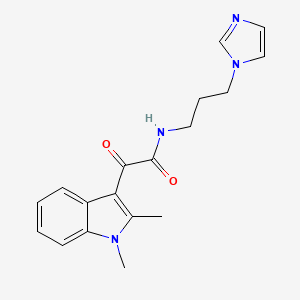

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)

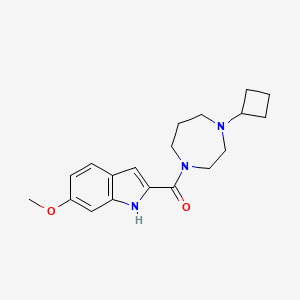

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

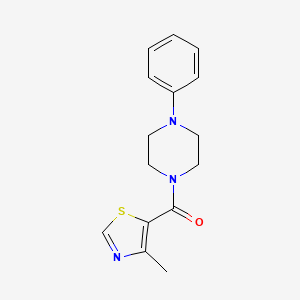

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)